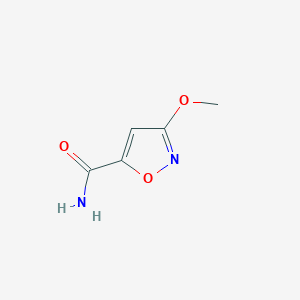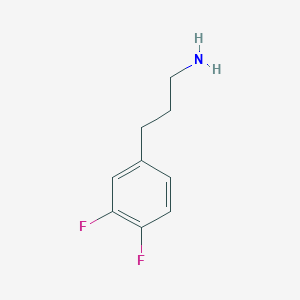
4-Phenyl-4-sulfanylidenebutan-2-one
概要
説明
It is characterized by its molecular formula C10H10O2S and a molecular weight of 194.25 g/mol . This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
準備方法
4-Phenyl-4-sulfanylidenebutan-2-one can be synthesized through the reaction of 2-bromoacetophenone with potassium thioacetate . The reaction typically involves the following steps:
Reactants: 2-bromoacetophenone and potassium thioacetate.
Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions.
Product Isolation: The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
4-Phenyl-4-sulfanylidenebutan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it to thioethers or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Phenyl-4-sulfanylidenebutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Phenyl-4-sulfanylidenebutan-2-one involves its ability to undergo nucleophilic substitution reactions, where the thioacetate group can be replaced by other nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
類似化合物との比較
4-Phenyl-4-sulfanylidenebutan-2-one can be compared with other similar compounds such as:
4′-Chloroacetophenone: Similar in structure but with a chloro group instead of a thioacetate group.
4′-(Methylthio)acetophenone: Contains a methylthio group instead of a thioacetate group.
2-Benzofuranyl methyl ketone: A different aromatic ring system but similar functional groups.
The uniqueness of this compound lies in its thioacetate group, which imparts distinct reactivity and applications compared to its analogs .
特性
CAS番号 |
15473-64-0 |
|---|---|
分子式 |
C10H10OS |
分子量 |
178.25 g/mol |
IUPAC名 |
4-phenyl-4-sulfanylidenebutan-2-one |
InChI |
InChI=1S/C10H10OS/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChIキー |
PRIZFTPMFAPSFD-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=S)C1=CC=CC=C1 |
正規SMILES |
CC(=O)CC(=S)C1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-Aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1646927.png)


![7-bromo-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1646935.png)

![1-Boc-4-[(3,4-difluorophenyl)amino]-piperidine](/img/structure/B1646937.png)
![3-(1-methyl-1H-benzo[d]imidazol-2-yl)prop-2-yn-1-ol](/img/structure/B1646940.png)







